molecular formula C17H16N2O3 B2592246 3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol CAS No. 315697-65-5

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol

Cat. No.: B2592246
CAS No.: 315697-65-5
M. Wt: 296.326
InChI Key: PHRNQCMOJDUOME-UHFFFAOYSA-N
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Description

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and phenolic groups on the indole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-17(14-7-2-3-8-16(14)18-11)15(10-19(21)22)12-5-4-6-13(20)9-12/h2-9,15,18,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNQCMOJDUOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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